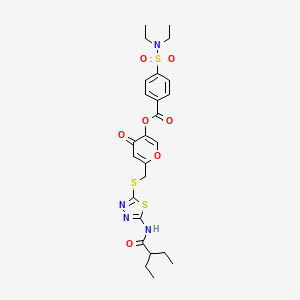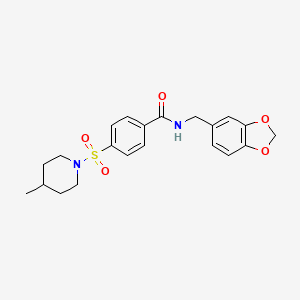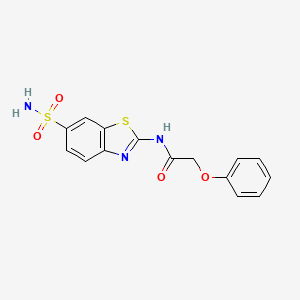
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as AAZTU, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that contains a unique combination of chemical groups, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is not fully understood, but several studies have provided insights into its mode of action. Li et al. (2019) reported that 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. Zhang et al. (2020) suggested that the neuroprotective effects of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea may be due to its ability to reduce oxidative stress and inflammation in the brain. Wang et al. (2020) proposed that 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been reported to have anti-inflammatory effects (Zhang et al., 2020) and to inhibit angiogenesis (Li et al., 2019). A recent study by Wang et al. (2020) also suggested that 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea may have potential as a treatment for Alzheimer's disease, as it was found to inhibit the activity of the enzyme acetylcholinesterase.
実験室実験の利点と制限
One advantage of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is its unique chemical structure, which makes it a promising candidate for further investigation in drug discovery and other areas of scientific research. However, one limitation of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is its relatively low solubility in water, which may make it difficult to use in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea.
将来の方向性
There are several potential future directions for research on 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea. One area of interest is the development of new drugs based on the structure of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea, particularly for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the role of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea in other physiological processes, such as inflammation and angiogenesis. Additionally, further studies are needed to fully understand the mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves a multi-step process that begins with the reaction of adamantanone with 2-aminopyridine. The resulting product is then treated with thiophene-3-carboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with azetidine-1-amine to form the final product, 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea. The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been reported in several studies, including a recent publication by Wang et al. (2020).
科学的研究の応用
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been shown to have potential applications in several areas of scientific research, including cancer treatment, neuroprotection, and drug discovery. In a study by Li et al. (2019), 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea was found to inhibit the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study by Zhang et al. (2020) demonstrated that 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has neuroprotective effects in a mouse model of Parkinson's disease. Additionally, 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has been identified as a potential lead compound for the development of new drugs targeting the protein kinase CK2 (Wang et al., 2020).
特性
IUPAC Name |
1-(1-adamantyl)-3-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-12-18(23-3-1-4-23)17-2-5-25-13-17)22-20-9-14-6-15(10-20)8-16(7-14)11-20/h2,5,13-16,18H,1,3-4,6-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHXPQZKDFLGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




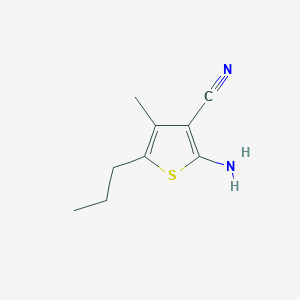
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
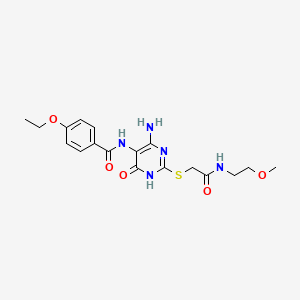
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
